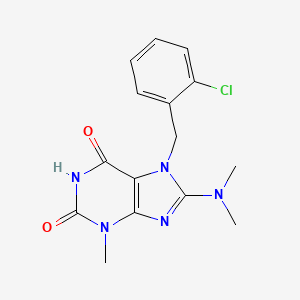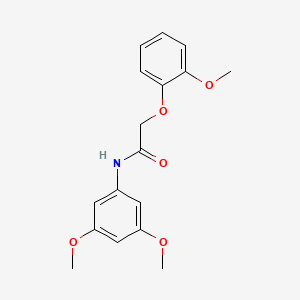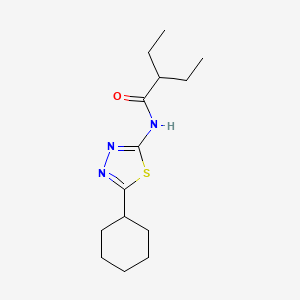
1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine, also known as PHP, is a synthetic compound that belongs to the class of arylcyclohexylamines. It was first synthesized in the 1970s as a potential anesthetic agent, but later it was found to have psychoactive effects. PHP is a designer drug that is often used recreationally due to its hallucinogenic properties. However, in recent years, PHP has gained attention in the scientific community for its potential use in research.
Mécanisme D'action
The exact mechanism of action of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in the transmission of signals between neurons and is important for learning and memory. 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine is thought to block the NMDA receptor, which leads to altered sensory perception and hallucinations.
Biochemical and Physiological Effects:
1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine has been shown to have a number of biochemical and physiological effects in animal studies. It has been found to increase dopamine and serotonin levels in the brain, which are neurotransmitters that are involved in mood regulation. 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine has also been shown to increase heart rate and blood pressure, which can be dangerous in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine in lab experiments is that it is a relatively inexpensive compound that is easy to synthesize. It also has a high potency, which means that small amounts can be used in experiments. However, one limitation of using 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine is that it has psychoactive effects, which can make it difficult to interpret the results of experiments. It is important to carefully control the dose and duration of exposure to 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine in order to minimize the risk of confounding effects.
Orientations Futures
There are several potential future directions for research on 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine. One area of interest is the use of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine as a research tool to investigate the mechanism of action of other drugs. For example, 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine could be used to study the effects of new drugs on the NMDA receptor. Another potential application of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine is in the development of new treatments for psychiatric disorders. The hallucinogenic effects of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine could be harnessed to develop new therapies for depression, anxiety, and other mental health conditions. Finally, there is a need for further research on the safety and toxicity of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine, particularly in humans. More studies are needed to determine the long-term effects of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine use and the potential risks associated with exposure.
Méthodes De Synthèse
1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine is synthesized by reacting 4-phenylcyclohexanone with 3-pyridinecarboxaldehyde and piperazine in the presence of a reducing agent. The reaction takes place in an organic solvent and requires careful control of temperature and reaction time. The resulting product is purified by recrystallization to obtain a high-purity compound.
Applications De Recherche Scientifique
1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine has been used in several scientific studies as a research tool to investigate the mechanism of action of other drugs. For example, 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine has been used to study the effects of ketamine on the brain. Ketamine is a dissociative anesthetic that is used in clinical settings, but it also has potential for treating depression and other psychiatric disorders. 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine has been used as a substitute for ketamine in animal studies to investigate the effects of ketamine on the brain.
Propriétés
IUPAC Name |
1-(4-phenylcyclohexyl)-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3/c1-2-6-20(7-3-1)21-8-10-22(11-9-21)25-15-13-24(14-16-25)18-19-5-4-12-23-17-19/h1-7,12,17,21-22H,8-11,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLASWHVKBTLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylcyclohexyl)-4-(pyridin-3-ylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5879744.png)
![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)



![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)



![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)
![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)